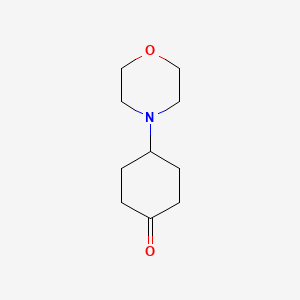
(R)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-2-メチルオクタン-7-エン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is particularly valued for its stability under basic conditions and its easy removal under mildly acidic conditions.
科学的研究の応用
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a protecting group for amino acids in the synthesis of peptides and proteins.
Biology: Facilitates the study of protein structure and function by allowing the synthesis of specific peptide sequences.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale synthesis of peptides for research and pharmaceutical applications.
作用機序
Target of Action
It is known that this compound is used in peptide synthesis , suggesting that its targets could be proteins or enzymes involved in peptide formation or modification.
Mode of Action
Given its use in peptide synthesis , it can be inferred that it interacts with its targets by being incorporated into peptide chains during synthesis, potentially altering the properties of the resulting peptide.
Biochemical Pathways
Given its role in peptide synthesis , it is likely involved in the processes of protein synthesis and modification.
Pharmacokinetics
As a compound used in peptide synthesis , its bioavailability would likely depend on the specific context of its use, such as the method of delivery and the presence of other compounds.
Result of Action
Given its role in peptide synthesis , it can be inferred that its action results in the formation of peptides with specific properties, depending on the context of its use.
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action and stability, particularly in the context of peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The reaction conditions usually involve the use of sodium azide and isobutoxycarbonyl chloride in an organic solvent such as tetrahydrofuran (THF) under ambient conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The key steps include the protection of the amino group, coupling reactions, and deprotection steps, all of which are optimized for high yield and purity .
化学反応の分析
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed to remove the Fmoc group, typically using piperidine in DMF (dimethylformamide).
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups depending on the desired end product.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in THF under ambient conditions.
Reduction: Piperidine in DMF.
Substitution: Various reagents depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include fluorenones from oxidation and deprotected amino acids from reduction and substitution reactions.
類似化合物との比較
Similar Compounds
- (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid .
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolylpropanoic acid .
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid is unique due to its specific structure, which includes a methyloct-7-enoic acid backbone. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids, making it particularly useful in certain peptide synthesis applications.
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h3,6-9,11-14,21H,1,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)/t24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNDFQWCJFAEFY-XMMPIXPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;chromium;4-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one](/img/structure/B591793.png)

![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)









